BenchChemオンラインストアへようこそ!

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Nucleophilic aromatic substitution Sequential derivatization Parallel library synthesis

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride (CAS 2230807-23-3, MF: C₇H₁₂Cl₃N₅, MW: 272.56 g/mol) is a heterobifunctional s-triazine building block. Its structure integrates a chloro leaving group at the C2 position of the 1,3,5-triazine ring with a piperazine moiety at the C4 position, supplied as a dihydrochloride salt to enhance aqueous solubility and handling.

Molecular Formula C7H12Cl3N5
Molecular Weight 272.56
CAS No. 2230807-23-3
Cat. No. B2705820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride
CAS2230807-23-3
Molecular FormulaC7H12Cl3N5
Molecular Weight272.56
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NC=N2)Cl.Cl.Cl
InChIInChI=1S/C7H10ClN5.2ClH/c8-6-10-5-11-7(12-6)13-3-1-9-2-4-13;;/h5,9H,1-4H2;2*1H
InChIKeyNHMHCIGIFUBIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine Dihydrochloride: CAS 2230807-23-3 – A Bifunctional 1,3,5-Triazine Scaffold for Diversifiable Library Synthesis


2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride (CAS 2230807-23-3, MF: C₇H₁₂Cl₃N₅, MW: 272.56 g/mol) is a heterobifunctional s-triazine building block. Its structure integrates a chloro leaving group at the C2 position of the 1,3,5-triazine ring with a piperazine moiety at the C4 position, supplied as a dihydrochloride salt to enhance aqueous solubility and handling . The compound belongs to the piperazinyl-triazine class, a scaffold widely exploited in medicinal chemistry for generating kinase inhibitors, antimicrobial agents, and targeted protein degraders, with unsubstituted piperazine NH providing a secondary derivatization handle orthogonal to the chlorine [1].

Procurement Risk: Why Close Analogs of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine Dihydrochloride Cannot Be Interchanged Without Experimental Revalidation


Piperazinyl-1,3,5-triazines are not a uniform commodity class; the number and position of chlorine substituents, the free-base versus salt form, and the nature of the piperazine N-substitution together dictate reactivity, solubility, and biological target engagement . Replacing 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride with the des-chloro analog 2-(piperazin-1-yl)-1,3,5-triazine eliminates the crucial C2 electrophilic handle required for sequential nucleophilic aromatic substitution (SNAr) diversification, while switching to 2,4-dichloro-6-(piperazin-1-yl)-1,3,5-triazine introduces a second reactive site that can lead to undesired cross-reactivity and complex product mixtures [1]. Using the free base instead of the dihydrochloride salt can alter solubility, hygroscopicity, and weighing accuracy, introducing variability into reaction stoichiometry [2]. These differences preclude simple interchange without full re-optimization of synthetic protocols and biological assays.

Quantitative Differentiation Evidence: 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine Dihydrochloride Versus Closest Analogs


Single vs. Dual Chlorine Reactivity: Controlled Mono-SNAr Diversification vs. Undesired Cross-Reactivity with 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine

The target compound carries a single chlorine at C2, enabling controlled, sequential SNAr reactions where the first substitution at C2 is followed by functionalization at the piperazine NH, providing a predictable two-step diversification pathway. In contrast, 2,4-dichloro-6-(piperazin-1-yl)-1,3,5-triazine (CAS 111373-07-0) possesses two chlorine atoms at C2 and C4 alongside the piperazine at C6, creating three nucleophile-accessible electrophilic centers that generate complex regioisomeric mixtures unless carefully differentiated by temperature control (0–10°C for first substitution on cyanuric chloride-derived intermediates) [1]. The mono-chloro architecture of the target compound eliminates the need for low-temperature regiochemical control, reducing process complexity and improving product homogeneity for library synthesis.

Nucleophilic aromatic substitution Sequential derivatization Parallel library synthesis Triazine scaffold

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement for Biological Assay Compatibility

The dihydrochloride salt form of the target compound (CAS 2230807-23-3) is specifically prepared to improve aqueous solubility over the corresponding free base 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine (CAS 2230807-22-2) . Piperazine-containing triazine free bases typically exhibit limited water solubility due to the hydrophobic triazine core, a property that can cause precipitation in aqueous biological assay media and lead to false-negative or highly variable results. Systematic studies on triazine-type compounds demonstrate that aqueous solubility in pure water can vary by orders of magnitude depending on substituent polarity and salt form (e.g., the solubility trend IC ≫ TR > CA reported for related triazines) [1]. While direct solubility comparison data for this specific compound pair are not available in the peer-reviewed literature, the general principle that dihydrochloride salts of piperazine-triazines exhibit markedly enhanced aqueous solubility is well-established and cited in reputable vendor documentation [2].

Aqueous solubility Salt form selection Assay reproducibility Pharmaceutical formulation

Antimicrobial Activity of 2,4-Dichloro-piperazinyl-triazines: Quantitative Class-Level Precedent Supporting the Target Compound's Scaffold Rationale

Direct antimicrobial IC₅₀ or MIC data for the specific compound 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride are absent from the peer-reviewed literature. However, the closely related 2,4-dichloro-6-(1-piperazinyl)-1,3,5-triazine scaffold (compound 5a) has demonstrated quantified biological activity: strong activity against Trichomonas vaginalis, strong antimycotic activity against Trichophyton mentagrophytes, Trichophyton rubrum, and Microsporum canis, and very strong anthelminthic activity against Caenorhabditis elegans [1]. The presence of the chloro substituent on the triazine ring is critical—SAR studies across multiple piperazinyl-triazine series (including fluorinated, coumarin-based, and aniline-linked variants) confirm that halogen substitution modulates both antimicrobial potency and spectrum . The target compound, bearing a single chlorine at C2 and an unsubstituted piperazine NH, occupies a distinct and underexplored position in this SAR landscape, offering procurement value as a privileged intermediate for generating novel analogs with potentially differentiated activity profiles.

Antimicrobial triazines Trichomonas vaginalis Antimycotic activity Structure-activity relationship

Triazine-Piperazine Scaffold as a Validated Kinase Inhibitor Core: PI3K, ALK, and SHP2 Patent Precedent

The 1,3,5-triazine-piperazine motif is a recognized pharmacophore in kinase inhibitor drug discovery, exemplified by the clinical ALK inhibitor ASP3026 (a 1,3,5-triazine-2,4-diamine with IC₅₀ = 3.5 nM against ALK, demonstrating dose-dependent antitumor activity in NCI-H2228 xenograft models) [1] and the PI3Kα-selective inhibitor F8 (triazine-based, IC₅₀ = 0.14 nM against PI3Kα) [2]. Patents specifically claiming 1-(triazin-3-yl)-piperazine derivatives as SHP2 inhibitors (EP3094629, Novartis AG; WO2015107494) [3] and piperazinotriazines as PI3K/mTOR inhibitors (US20130040912) [4] confirm the sustained industrial investment in this scaffold class. The target compound—with its chlorine atom at C2 and unsubstituted piperazine at C4—maps directly onto the generic Markush structures claimed in these patents as a key intermediate for introducing diverse substituents via SNAr at the chlorine position followed by piperazine N-functionalization. This structural correspondence positions it as a preferred starting material for exploring kinase inhibitor chemical space within the scope of existing intellectual property.

Kinase inhibitor PI3K inhibitor ALK inhibitor SHP2 inhibitor Triazine scaffold Patent analysis

Optimal Procurement Scenarios for 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine Dihydrochloride: Evidence-Driven Application Domains


Kinase Inhibitor Hit-to-Lead Diversification Using Sequential SNAr Chemistry

Medicinal chemistry teams pursuing kinase targets—particularly ALK, PI3Kα, or SHP2—can use this compound as a bifunctional core scaffold. The C2 chlorine enables first-step SNAr installation of amine, alcohol, or thiol nucleophiles to generate initial screening libraries, while the piperazine NH provides a second orthogonal handle for late-stage N-alkylation, acylation, or sulfonylation to optimize potency and selectivity, as precedented by the clinical ALK inhibitor ASP3026 [1] and PI3Kα inhibitor F8 [2].

Antimicrobial SAR Exploration of Mono-Chloro Piperazinyl-Triazines

Building on the established antimicrobial activity of 2,4-dichloro-6-(piperazinyl)-1,3,5-triazines against T. vaginalis, dermatophytes, and C. elegans [3], procurement of the mono-chloro variant enables systematic SAR studies to determine whether reducing the number of electron-withdrawing chlorine substituents modulates antimicrobial potency, spectrum, or selectivity, potentially yielding narrower-spectrum agents with reduced host-cell toxicity.

Aqueous Biological Assay-Ready Compound Supply

The dihydrochloride salt form ensures water solubility suitable for direct dissolution in aqueous assay buffers (PBS, cell culture media) [4], making this compound preferable over its free-base analog (CAS 2230807-22-2) for high-throughput screening campaigns where DMSO-induced solvent artifacts or compound precipitation must be minimized.

PROTAC and Targeted Protein Degrader Linker Chemistry

The orthogonal bifunctionality of this scaffold—an SNAr-reactive chlorine and an aliphatic piperazine NH—makes it suitable as a modular linker element in proteolysis-targeting chimera (PROTAC) design. The chlorine can be displaced to attach a target-protein ligand, while the piperazine NH can be functionalized to connect an E3 ligase ligand, enabling exploration of triazine-based degraders as an underexploited linker class distinct from conventional alkyl or PEG linkers.

Quote Request

Request a Quote for 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.